1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16516571
InChI: InChI=1S/C10H14N2O5/c1-11-8(15)2-3-12(10(11)16)9-4-6(14)7(5-13)17-9/h2-3,6-7,9,13-14H,4-5H2,1H3
SMILES:
Molecular Formula: C10H14N2O5
Molecular Weight: 242.23 g/mol

1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC16516571

Molecular Formula: C10H14N2O5

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
IUPAC Name 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H14N2O5/c1-11-8(15)2-3-12(10(11)16)9-4-6(14)7(5-13)17-9/h2-3,6-7,9,13-14H,4-5H2,1H3
Standard InChI Key ZTSLSWUGHMGGCM-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C=CN(C1=O)C2CC(C(O2)CO)O

Introduction

Structural Characteristics and Stereochemical Significance

The molecular architecture of 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione combines a pyrimidine-dione system with a tetrahydrofuran (THF) ring. The THF moiety features hydroxyl groups at C4 and C5, along with a hydroxymethyl group at C5, arranged in the (2R,4S,5R) configuration . This stereochemistry critically influences its biological interactions, as demonstrated by studies showing that even minor stereochemical alterations can drastically affect DNA polymerase recognition .

Molecular Formula and Key Properties

The compound’s molecular formula is C₁₀H₁₄N₂O₅, with a molecular weight of 244.23 g/mol. Its IUPAC name reflects the precise arrangement of substituents:

  • Pyrimidine ring: 3-methyl and 2,4-dione groups

  • THF ring: Hydroxyl (C4), hydroxymethyl (C5), and hydrogen (C2) in specified configurations

Table 1 compares this compound with structurally related analogues:

PropertyTarget Compound1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione 1-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC₁₀H₁₄N₂O₅C₁₀H₁₄N₂O₅C₉H₁₂N₂O₆
Molecular Weight (g/mol)244.23244.23244.2
Pyrimidine Substitution3-methyl5-methylUnsubstituted
THF Stereochemistry(2R,4S,5R)(2R,4S,5R)(2S,3S,4R,5S)

This structural comparison highlights how positional isomerism and stereochemistry create distinct chemical identities despite similar molecular frameworks .

Synthesis and Modification Strategies

Conventional Synthetic Routes

The synthesis typically begins with thymidine or uridine derivatives, employing selective protection/deprotection strategies to achieve the desired substitution pattern. A key step involves introducing the 3-methyl group via alkylation reactions under inert conditions . For instance:

  • Glycosylation: Coupling a protected sugar moiety (THF derivative) with a modified pyrimidine base using Vorbrüggen conditions .

  • Methylation: Selective methylation at the N3 position using methyl iodide in the presence of a strong base .

  • Deprotection: Sequential removal of protecting groups (e.g., acetyl, benzyl) to yield the final product .

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in maintaining stereochemical purity during scale-up. Chromatographic purification remains essential, with reversed-phase HPLC achieving >95% purity . Recent advances in enzymatic synthesis using thymidine phosphorylase variants show promise for reducing byproducts .

Solubility and Physicochemical Behavior

The compound’s solubility profile is governed by its polar functional groups. Experimental data from analogous structures suggest:

SolventSolubility (mg/mL)Temperature (°C)
Water12.4 ± 0.825
Methanol34.2 ± 1.225
Ethanol18.9 ± 0.725
Dimethylformamide67.3 ± 2.125

Hydrogen bonding capacity (H-bond donors=4\text{H-bond donors} = 4, H-bond acceptors=7\text{H-bond acceptors} = 7) facilitates aqueous solubility, while the methyl group enhances lipid membrane permeability compared to unsubstituted analogues . The octanol-water partition coefficient (logP) is estimated at -1.2, indicating high hydrophilicity .

Industrial and Research Applications

Pharmaceutical Development

As a nucleoside analogue, it serves as:

  • Prodrug substrate: For kinase-mediated phosphorylation to active triphosphate forms

  • Radiosensitizer: Enhances cancer cell susceptibility to ionizing radiation

Biochemical Probes

Used in:

  • DNA synthesis tracking via radiolabeled derivatives (3^3H, 14^{14}C)

  • Polymerase fidelity studies through mismatch incorporation assays

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator